![molecular formula C11H16BrNO2 B364425 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol CAS No. 861410-66-4](/img/structure/B364425.png)
2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol is an organic compound with the molecular formula C11H16BrNO2. It is a brominated derivative of benzylamine and is used in various chemical and biological applications. The compound is known for its unique structure, which includes a bromobenzyl group attached to an aminoethoxyethanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol typically involves the reaction of 3-bromobenzylamine with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carried out under optimized conditions to maximize efficiency. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final compound with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of benzylamine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce benzylamine derivatives. Substitution reactions can result in various functionalized benzylamine compounds.
Wissenschaftliche Forschungsanwendungen
2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form non-covalent interactions with the active sites of enzymes, inhibiting their activity. The aminoethoxyethanol moiety can enhance the compound’s solubility and facilitate its transport across biological membranes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: Similar structure but with the bromine atom at the para position.
2-{2-[(3-Chlorobenzyl)amino]ethoxy}ethanol: Chlorine atom instead of bromine.
2-{2-[(3-Methylbenzyl)amino]ethoxy}ethanol: Methyl group instead of bromine.
Uniqueness
2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific proteins or enzymes. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[2-[(3-bromophenyl)methylamino]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c12-11-3-1-2-10(8-11)9-13-4-6-15-7-5-14/h1-3,8,13-14H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUTYJFDWAAUOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B364350.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B364362.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B364365.png)
![2-(4-ethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B364387.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]nicotinamide](/img/structure/B364409.png)
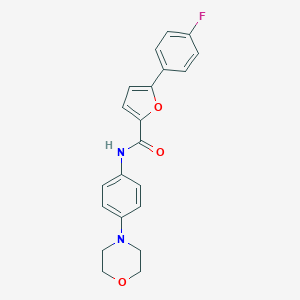
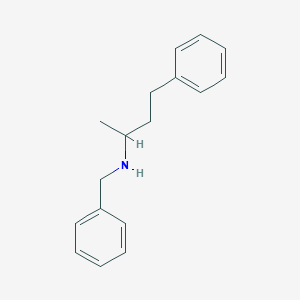
![N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B364486.png)
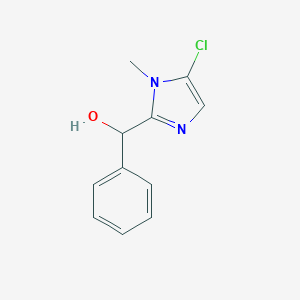
![N-{3-[(2-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B364496.png)
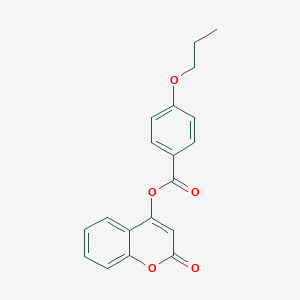
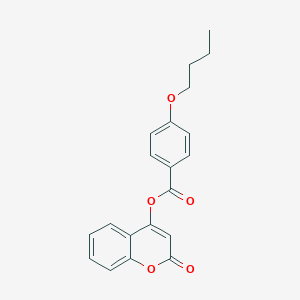
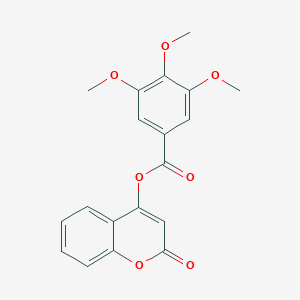
![Acenaphtho[1,2-b]benzo[g]quinoxaline](/img/structure/B364515.png)
